CID 57368951

Description

CID 57368951 is a unique compound registered in PubChem, a comprehensive database for chemical entities. For instance, compound characterization typically involves elucidating molecular structure (e.g., via GC-MS, NMR, or X-ray crystallography), physicochemical properties (e.g., logP, solubility, molecular weight), and bioactivity profiles . Experimental validation, such as spectral data and purity assessments, is critical for confirming identity and reproducibility .

Hypothetically, this compound may belong to a class of bioactive molecules (e.g., oscillatoxin derivatives, as in ) or synthetic intermediates (e.g., substituted piperazines, as in ). However, without explicit data, its exact classification remains speculative.

Properties

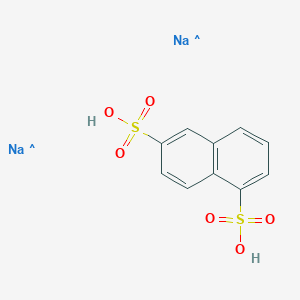

Molecular Formula |

C10H8Na2O6S2 |

|---|---|

Molecular Weight |

334.3 g/mol |

InChI |

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |

InChI Key |

HKZOFWPBWQFQJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,6-Naphthalenedisulfonic Acid Disodium Salt typically involves the sulfonation of naphthalene. The process includes the following steps :

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 6 positions.

Neutralization: The resulting 1,6-naphthalenedisulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves the following steps :

Mixing: 1,6-Naphthalenedisulfonic acid and water are mixed in a reactor.

Heating: The mixture is heated to 40-60°C to dissolve the acid.

pH Adjustment: The pH is adjusted to 2-4 using a 30% sodium hydroxide solution.

Crystallization: The solution is cooled to 30-40°C to induce crystallization.

Filtration: The crystallized product is filtered and further purified.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acidic or coupling conditions:

Mechanistic studies confirm protonation of the carboxyl group facilitates nucleophilic alcohol attack, followed by water elimination. The bicyclic structure remains intact during these transformations.

Decarboxylation Pathways

Thermal or oxidative decarboxylation generates bicyclic hydrocarbons or radicals:

-

Thermal decarboxylation (160–180°C, toluene):

Yields 4-phenylbicyclo[1.1.1]pentane (86%) via CO<sub>2</sub> elimination. -

Metal-mediated decarboxylation (AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>):

Forms alkyl radicals for cross-coupling (62–75% yields) .

Decarboxylation preserves the bicyclo[1.1.1]pentane core, enabling access to bridge-functionalized derivatives .

Radical Cross-Coupling Reactions

Photoredox/copper dual catalysis enables three-component alkyl-alkynyl functionalization:

| Components | Catalysts | Yield |

|---|---|---|

| Carboxylic acid + Alkyne + Propellane | Ir(ppy)<sub>3</sub>, Cu(acac)<sub>2</sub> | 58–72% |

This method constructs alkyl-alkynyl-substituted bicyclo[1.1.1]pentanes via:

-

Photoredox-generated alkyl radicals from hypervalent iodine(III) carboxylates

-

Radical addition to [1.1.1]propellane

Bridge Heteroarylation

Minisci-type reactions functionalize the C2 bridge position with heteroarenes:

| Heteroarene | Conditions | Yield |

|---|---|---|

| Pyridine | AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | 61% |

| Quinoline | 450 nm LED, 24 h | 54% |

This decarboxylative process directly couples free carboxylic acids with unfunctionalized heteroarenes, bypassing pre-activation steps .

Scientific Research Applications

1,6-Naphthalenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research :

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential antitumor activity.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves its interaction with various molecular targets . It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57368951, a comparative analysis framework is outlined below, referencing methodologies from the provided evidence:

Structural and Functional Analogues

Similar compounds are typically identified via structural homology (e.g., shared functional groups, stereochemistry) or bioactivity overlap. For example:

- Oscillatoxin derivatives (): These share a macrocyclic lactone core but differ in substituents (e.g., methyl groups, hydroxylation patterns), which influence toxicity and bioavailability .

- Substituted piperazines (): Modifications in aromatic rings or heterocyclic substituents alter pharmacokinetic properties like BBB permeability and CYP inhibition .

Physicochemical Properties

Key parameters for comparison include:

<sup>†</sup> Hypothetical values due to lack of direct data.

<sup></sup> *Estimated based on oscillatoxin analogues in .

Research Findings and Challenges

While this compound’s specific data is absent, insights from analogous compounds highlight critical research trends:

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and testable research question for studying CID 57368951?

- Methodological Answer:

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) modulate [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [existing compound/control] (comparison) under [experimental conditions] (time)?"

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and alignment with gaps in current literature .

- Avoid broad or vague phrasing (e.g., "What is this compound?") and focus on measurable outcomes (e.g., binding affinity, enzymatic inhibition) .

Q. What experimental design principles are critical for investigating this compound’s mechanisms of action?

- Methodological Answer:

- Controlled variables: Standardize conditions (e.g., pH, temperature, solvent) to minimize confounding factors.

- Replication: Include biological and technical replicates to ensure statistical robustness .

- Blinding: Use double-blind protocols in assays to reduce bias, particularly in high-throughput screening .

- Negative/Positive Controls: Validate assays with known inhibitors/activators and solvent-only controls .

Q. How should researchers conduct a literature review to contextualize this compound within existing knowledge?

- Methodological Answer:

- Use PubMed, SciFinder, and Google Scholar with search terms like "this compound AND [target/pathway]" and filter results by relevance (citation count, publication date).

- Prioritize primary sources (peer-reviewed articles, preprints) over reviews or secondary summaries .

- Map contradictions in reported data (e.g., conflicting IC50 values) and identify gaps (e.g., unexplored toxicity profiles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s efficacy?

- Methodological Answer:

- Meta-analysis: Compare experimental conditions across studies (e.g., assay type, cell lines, compound purity) to identify sources of variability .

- Dose-Response Reanalysis: Use nonlinear regression models to re-evaluate raw data (if accessible) for consistency in potency metrics .

- Orthogonal Validation: Confirm results with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. cellular assays) .

Q. What strategies optimize the synthesis and purification of this compound for reproducible research?

- Methodological Answer:

- Synthetic Route Optimization: Use Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, solvent ratios) and maximize yield .

- Purity Validation: Employ HPLC-MS and NMR to verify compound identity and purity (>95%). Document batch-specific variations in supplementary materials .

- Storage Conditions: Assess stability under different temperatures and solvents to prevent degradation .

Q. How can computational methods enhance experimental studies of this compound?

- Methodological Answer:

- Docking Simulations: Predict binding modes using software like AutoDock Vina, cross-referenced with mutagenesis data to validate key residues .

- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate structural modifications (e.g., substituent groups) with activity trends .

- Machine Learning: Train models on published datasets to prioritize novel targets or optimize ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Q. What ethical and reproducibility standards must be addressed when publishing this compound research?

- Methodological Answer:

- Data Transparency: Share raw datasets, code, and experimental protocols in repositories like Zenodo or Figshare .

- Conflict of Interest Disclosure: Declare funding sources or affiliations that may influence interpretation .

- Reproducibility Checklist: Include step-by-step synthesis protocols, assay conditions, and statistical analysis workflows in supplementary materials .

Tables: Key Considerations for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.